
9-Acridinecarboxylic acid
Overview
Description
9-Acridinecarboxylic acid (CAS 5336-90-3) is an acridine derivative with a carboxylic acid group at the 9-position. Its planar aromatic structure enables π-stacking interactions, while the carboxyl group enhances acidity and reactivity in nucleophilic substitutions . It exhibits fluorescence properties, forming zwitterionic or anionic species depending on pH, with applications in pH sensing and DNA staining . It also serves as a precursor for metal complexes, chemiluminescent compounds, and cholinesterase inhibitors for Alzheimer’s disease (AD) therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 9-Acridinecarboxylic acid can be synthesized through several methods. One common method involves the Pfitzinger reaction, which uses 2,4,6-trihydroxytoluene (methylphloroglucinol) as a starting material. This reaction typically involves the use of acidic or basic conditions to facilitate the formation of the acridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the bromination and azo-coupling reactions of intermediate compounds. These processes are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 9-Acridinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into other derivatives, such as 9-acridinecarboxaldehyde.
Reduction: Reduction reactions can yield products like 9-acridinemethanol.
Substitution: Substitution reactions, particularly involving halogens, can produce compounds like 9-chloroacridine
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine under controlled conditions
Major Products:
Oxidation: 9-Acridinecarboxaldehyde
Reduction: 9-Acridinemethanol
Substitution: 9-Chloroacridine
Scientific Research Applications
Pharmaceutical Development
9-Acridinecarboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have been investigated for their potential in treating neurological disorders and cancer.
- Neurological Disorders : Compounds derived from this compound have shown promise in enhancing drug efficacy and specificity for neurological conditions. This is particularly relevant in the development of drugs targeting neurotransmitter systems.
- Anti-Cancer Agents : Research has highlighted the anti-tumor properties of acridine derivatives. For instance, a study noted that certain 9-substituted acridines exhibit cytotoxicity against various cancer cell lines, including cervical (HeLa) and liver (HepG2) cancer cells. The study provided IC50 values indicating strong anti-cancer activity, with some derivatives showing effective inhibition of histone deacetylase (HDAC) enzymes, which are crucial in cancer progression .
Fluorescent Probes
The unique fluorescence properties of this compound make it an excellent candidate for developing fluorescent probes used in biological imaging. These probes facilitate the visualization of cellular processes and interactions.
- Biological Imaging : The compound's ability to emit fluorescence upon excitation allows researchers to track cellular activities in real-time. This application is crucial for understanding complex biological mechanisms and disease states.
Antimicrobial Agents
Recent studies have indicated that this compound possesses antimicrobial properties, making it a potential candidate for developing new treatments against bacterial infections.
- Antibiotic Resistance : Given the rising concern over antibiotic resistance, compounds derived from this compound are being explored as alternatives to conventional antibiotics, offering new avenues for treatment .
Material Science
In material science, this compound is utilized to modify polymer properties, enhancing their thermal and mechanical characteristics.
- Polymer Chemistry : The incorporation of this compound into polymer matrices can improve material performance, making it valuable in various industrial applications such as coatings and composites .
Organic Chemistry Research
As a building block in organic synthesis, this compound facilitates the creation of complex molecular structures essential for advancing chemical research.
- Synthesis of Complex Molecules : Its role as an intermediate allows chemists to develop novel compounds with diverse functionalities, expanding the scope of organic synthesis .
Compound Name | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
9-Chloro-2-(3-(dimethylamino) propyl) pyrrolo[2,3,4-kl] acridin-1(2H)-one | U937 | 0.90 | HDAC Inhibition |
9-Anilino Acridines | A549 | <10 | DNA Intercalation |
Oxazine-substituted Derivatives | DLA | 140-250 | Topoisomerase II Inhibition |
Table 2: Applications Overview
Application Area | Description |
---|---|
Pharmaceutical Development | Synthesis of drugs targeting neurological disorders and cancer treatment |
Fluorescent Probes | Development of probes for biological imaging |
Antimicrobial Agents | Exploration as potential alternatives to combat antibiotic-resistant bacteria |
Material Science | Modification of polymer properties for enhanced thermal and mechanical performance |
Organic Chemistry Research | Use as a building block for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of 9-acridinecarboxylic acid primarily involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, making it useful in studying DNA interactions and as a potential therapeutic agent. The compound targets the DNA double helix, inserting itself between base pairs, which can inhibit DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cholinesterase Inhibitors: Cyclopentaquinoline-Acridine Derivatives
9-Acridinecarboxylic acid is incorporated into cyclopentaquinoline derivatives (e.g., 3b, 3f) to enhance cholinesterase inhibition. Key comparisons:
Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Antioxidant Activity (ORAC-FL) | Selectivity | Toxicity Profile |
---|---|---|---|---|---|
3b | 272.33 | 103.73 | 35× higher than tacrine | BuChE | Low hepatotoxicity |
3f | 113.34 | 203.52 | 25× higher than tacrine | AChE | Moderate hepatotoxicity |
Tacrine | ~100 | ~50 | Baseline | Non-selective | High hepatotoxicity |
- Mechanistic Insights: The acridine moiety in 3b/3f interacts with aromatic residues in the cholinesterase active site, enabling dual binding (acridine and cyclopentaquinoline) . Bulky derivatives (e.g., 3a) show poor AChE inhibition due to steric hindrance in the narrow catalytic gorge .
Fluorescent Analogs: 9-Anthroic Acid and Methyl Ester
This compound’s fluorescence differs from 9-anthroic acid and its methyl ester (9-MCA):
Property | This compound | 9-Anthroic Acid | 9-MCA |
---|---|---|---|
Stokes Shift | Small | Large | Small |
pH-Dependent Emission | Yes (λ = 430–480 nm) | Yes | Minimal |
Lifetime (τ) in Acid | 2.1 ns (zwitterionic) | N/A | 2.1 ns |
Lifetime (τ) in Alkaline | 6.6 ns (anionic) | N/A | 6.6 ns |
- Key Difference : 9-Anthroic acid exhibits a charge-transfer state with coplanar carboxyl and aromatic rings, absent in this compound .
Transformation Products: Acridine and Acridone
This compound undergoes oxidation/decarboxylation to form acridine (TP180) and acridone (TP196) :
Compound | Stability | Reactivity | Toxicity | Environmental Impact |
---|---|---|---|---|
This compound | Moderate | High (oxidation) | Genotoxic (higher than CBZ) | Persistent in water |
Acridine (TP180) | Low | Prone to oxidation | Less studied | Degrades to acridone |
Acridone (TP196) | High | Low | Non-genotoxic | Environmentally stable |
Metal Coordination: Quinoline vs. Acridine Derivatives
9-Acridinecarboxylate forms distinct metal complexes compared to 4-quinolinecarboxylate :
Ligand | Coordination Mode | Complex Structure | Magnetic Properties |
---|---|---|---|
9-Acridinecarboxylate | O,O'-bridging | Trinuclear (Co, Mn) | Antiferromagnetic |
4-Quinolinecarboxylate | N,O-bridging | 2D grids (Cu) | Weak coupling |
- The acridine ligand’s rigidity favors trinuclear clusters, while quinoline’s flexibility supports polymeric networks.
Chemiluminescent Derivatives
Acridinium esters derived from this compound (e.g., FA6, FA17) exhibit high chemiluminescence efficiency (detection limit: 10⁻¹⁶–10⁻¹⁷ M) and stability (half-life >2 weeks at 20°C), comparable to DMAE .
Biological Activity
9-Acridinecarboxylic acid (9-ACA), a derivative of acridine, has garnered significant attention in recent years due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
9-ACA is represented by the chemical formula and is characterized by a carboxylic acid functional group attached to the acridine ring. Its structural features contribute to its unique biological properties.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of 9-ACA. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- Caco2 (colon cancer)
- PC-3 (prostate cancer)
In a study conducted by Arai et al., 9-ACA demonstrated moderate cytotoxicity with an IC50 value of approximately 86 μM against liver cell lines (WRL-68) . Furthermore, it was noted that modifications in the acridine structure could enhance its anticancer efficacy through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes .
Anti-inflammatory Effects
Research indicates that acridine derivatives, including 9-ACA, possess anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation . The mechanism is believed to involve the suppression of nuclear factor kappa B (NF-kB) activation, which is critical in inflammatory responses.
The biological activity of 9-ACA can be attributed to several mechanisms:
- DNA Interaction : 9-ACA intercalates into DNA, disrupting replication and transcription processes, leading to apoptosis in cancer cells.
- Enzyme Inhibition : It has been identified as an inhibitor of various kinases, including DYRK1A and CDK5, which are involved in cell cycle regulation .
- Reactive Oxygen Species (ROS) Production : The compound induces oxidative stress in cancer cells, contributing to cell death .
Study on Cytotoxicity
A study evaluated the cytotoxic effects of 9-ACA on human lung adenocarcinoma cells. The results indicated that treatment with 9-ACA led to significant cell cycle arrest and apoptosis, evidenced by increased phosphorylation of histone H2A.X and p53 accumulation . The findings suggest that 9-ACA may serve as a promising candidate for lung cancer therapy.
Anti-tumor Activity
Another investigation focused on the anti-tumor activity of acridine derivatives, including 9-ACA. The study reported that these compounds exhibited potent inhibitory effects on tumor growth in vivo, particularly in models of melanoma .
Data Summary
Q & A
Basic Research Questions
Q. What structural features of 9-Acridinecarboxylic acid dictate its reactivity in nucleophilic substitution reactions?
The carboxylic acid group at position 9 enhances electrophilic character, enabling participation in nucleophilic substitutions (e.g., esterification or amide coupling). The planar acridine ring facilitates π-π stacking with aromatic systems, influencing reaction kinetics and binding interactions. Solvent polarity modulates reactivity, with polar solvents stabilizing zwitterionic forms in near-neutral pH . Experimental validation via NMR titration or UV-Vis spectroscopy is recommended to track protonation states and reaction progress.
Q. How can researchers optimize the solubility of this compound for aqueous-phase applications?
Solubility is pH-dependent due to the carboxylic acid group. In basic conditions (pH > 7), deprotonation increases water solubility, while acidic media favor aggregation. Co-solvents like DMSO or ethanol (10-20% v/v) improve dissolution without disrupting biological activity. Dynamic light scattering (DLS) can monitor aggregation, and HPLC with a polar stationary phase (e.g., C18) assesses solubility under varying pH .
Q. What spectroscopic techniques are suitable for characterizing the electronic properties of this compound?
UV-Vis spectroscopy identifies π→π* transitions (250-350 nm) and charge-transfer states. Fluorescence spectroscopy reveals solvent-dependent quantum yields (Φf), with higher Φf in hydrogen-bonding solvents like methanol. Time-resolved fluorescence decay measurements quantify excited-state lifetimes (τf), critical for understanding photophysical behavior in biological labeling applications .
Advanced Research Questions
Q. How does the zwitterionic form of this compound influence its interaction with metal ions?
In neutral to slightly acidic conditions, the zwitterionic form (carboxylate anion and protonated acridine nitrogen) chelates divalent metals (e.g., Cu²⁺ or Fe³⁺). Isothermal titration calorimetry (ITC) quantifies binding affinity, while X-ray crystallography or DFT simulations model coordination geometry. Competing protonation equilibria in acidic media require pH-controlled experiments to isolate metal-complexation behavior .
Q. What methodological approaches validate this compound’s role in chemiluminescence-based assays?
Conjugation to biomolecules (e.g., antibodies) via carbodiimide crosslinking (EDC/NHS chemistry) requires optimizing molar ratios to balance labeling efficiency and activity retention. Chemiluminescence intensity is quantified using luminometers, with signal stability assessed under varying H₂O₂ concentrations. Competitive assays with unlabeled ligands validate specificity, while gel electrophoresis confirms conjugate integrity .
Q. How can researchers reconcile discrepancies in fluorescence studies of this compound derivatives?
Contradictions in Stokes shift magnitudes between derivatives (e.g., 9-anthroic acid vs. This compound) arise from differences in excited-state charge transfer. Time-dependent density functional theory (TD-DFT) simulations and solvent polarity scans (via Kamlet-Taft parameters) clarify electronic transitions. Comparative studies using matched solvent systems and standardized instrument calibration mitigate experimental variability .
Q. What strategies minimize toxicity in this compound derivatives for neurodegenerative disease research?
Structural modifications (e.g., cyclopentaquinoline hybridization) reduce planar aromatic system toxicity while retaining acetylcholinesterase (AChE) inhibition. In vitro assays (Ellman’s method) screen inhibition potency, and zebrafish models evaluate neurotoxicity. Molecular docking identifies binding motifs that enhance selectivity for AChE over butyrylcholinesterase (BuChE) .
Q. How does protonation state affect this compound’s aggregation in biological matrices?
In acidic environments (pH < 5), protonation promotes aggregation via π-π stacking, reducing bioavailability. Surface plasmon resonance (SPR) or fluorescence correlation spectroscopy (FCS) monitors aggregation kinetics. Co-formulation with cyclodextrins or surfactants (e.g., Tween-20) disrupts stacking, validated via transmission electron microscopy (TEM) .
Properties
IUPAC Name |
acridine-9-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRYQBAAHMBIFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201524 | |
Record name | 9-Acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-90-3 | |
Record name | 9-Acridinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Acridinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Acridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5336-90-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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